(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 334.76 g/mol. The compound is characterized by the presence of an oxazolidine ring, which is known for its biological activity, particularly in the field of pharmaceuticals. The compound's structure includes a 4-chlorophenyl group and an acrylamide moiety, suggesting potential interactions with various biological targets.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is listed under the CAS number 2035036-83-8 . It falls under the classification of oxazolidine derivatives, which are often explored for their therapeutic applications, particularly in the development of antibacterial and anticancer agents.
The synthesis of (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves several key steps:
Each step requires optimization to maximize yield and purity, often employing techniques such as chromatography for purification.
The molecular structure of (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can be represented as follows:
The InChI representation is provided as: InChI=1S/C16H15ClN2O4/c17-13-4-1-11(2-5-13)3-6-14(20)18-7-12(8-18)9-19-15(21)10-23-16(19)22/h1-6,12H,7-10H2/b6-3+ .
The chemical behavior of (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can be analyzed through various reactions:
These reactions are crucial for understanding how this compound might be transformed into analogs with enhanced biological activities .
The mechanism of action for (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is not fully elucidated but likely involves interaction with specific biological targets:
Studies utilizing computational modeling alongside experimental approaches are essential to predict interactions and optimize drug design for this compound .
The physical and chemical properties of (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione include:
Relevant analyses such as melting point determination and spectral characterization (NMR, IR spectroscopy) are crucial for confirming identity and purity.
Given its structural characteristics and potential biological activities, (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione may have various applications in scientific research:
Its unique combination of functional groups makes it a candidate for further exploration in pharmacological studies .
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1